molecular formula C9H12N2 B1315600 5,6,7,8-Tetrahydroisoquinolin-3-amine CAS No. 69958-52-7

5,6,7,8-Tetrahydroisoquinolin-3-amine

Cat. No. B1315600
CAS RN: 69958-52-7
M. Wt: 148.2 g/mol
InChI Key: PQJSKRANCYSNLG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-3-amine is a chemical compound with the CAS Number: 69958-52-7 . It has a molecular weight of 148.21 and is typically stored at room temperature . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, including drug discovery, organic synthesis, and catalysis.


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-3-amine involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Another method involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol to give trans-decahydroquinolines .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroisoquinolin-3-amine is 1S/C9H12N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H2,10,11) . The InChI key is PQJSKRANCYSNLG-UHFFFAOYSA-N .


Chemical Reactions Analysis

5,6,7,8-Tetrahydroisoquinolin-3-amine can be involved in various chemical reactions. For instance, it can be used as a ligand in iridium(III) catalysts for the reduction of aryl ketones by asymmetric transfer hydrogenation (ATH) .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroisoquinolin-3-amine has a density of 1.0±0.1 g/cm3, a boiling point of 219.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.8±3.0 kJ/mol and a flash point of 100.0±0.0 °C . The compound has a molar refractivity of 41.1±0.3 cm3 .

Scientific Research Applications

Redox Annulations and C–H Functionalization

5,6,7,8-Tetrahydroisoquinolin-3-amine has been studied in redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes, involving dual C–H bond functionalization. Acetic acid acts as a cosolvent and sole promoter in these transformations, demonstrating its utility in organic synthesis (Zhu & Seidel, 2017).

Synthesis of Natural Product Analogues

This compound also participates in redox-neutral annulations with 2-(2-oxoethyl)malonates, catalyzed by benzoic acid. This process leads to structures related to natural products such as crispine A and harmicine, highlighting its importance in the synthesis of biologically active molecules (Zhu, Chandak, & Seidel, 2018).

Endogenous Presence in Rat Brain

Interestingly, 1,2,3,4-tetrahydroisoquinoline, a related compound, was identified as an endogenous amine in non-treated rat brains. This discovery suggests potential neurophysiological roles or implications in conditions like parkinsonism (Kohno, Ohta, & Hirobe, 1986).

Development of Antinociceptive Agents

Research has also explored the potential of 8-amino-5,6,7,8-tetrahydroisoquinolines in developing antinociceptive agents. Despite not binding at nicotinic cholinergic receptors, certain analogs have shown promising results in rodent tests, pointing to possible therapeutic applications in pain management (Dukat et al., 2004).

Synthesis of Tetrahydroisoquinoline Alkaloids

Anodic cyanation has been used in the synthesis of tetrahydroisoquinoline(THIQ) alkaloids. This method involves the alkylation of alpha-aminonitrile as a key step and has been applied to synthesize various alkaloid precursors, demonstrating its importance in medicinal chemistry and natural product synthesis (Louafi et al., 2010).

Catalytic C-H Activation

Tetrahydroisoquinolines are synthesized from allenes and benzylamines, where catalytic C-H activation is assumed to play a crucial role. This method, involving palladium-catalyzed reactions, is significant for developing efficient synthetic pathways for complex molecular frameworks (Rodríguez et al., 2014).

Presence in Parkinsonian Brains

Compounds related to tetrahydroisoquinoline have been identified in parkinsonian and normal human brains. This discovery suggests a potential biochemical link to Parkinson's disease, as these compounds are analogues of MPTP, a known inducer of Parkinson's-like symptoms (Niwa et al., 1991).

Alkaline Earth Catalyzed Cyclizations

Alkaline earth catalysis has been used for the synthesis of tetrahydroisoquinoline frameworks through ene-yne cyclizations. This method offers a 100% atom-efficient pathway, demonstrating its significance in green chemistry and sustainable synthesis approaches (Reid et al., 2014).

Safety And Hazards

The safety information for 5,6,7,8-Tetrahydroisoquinolin-3-amine includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Given its unique structure and diverse applications, 5,6,7,8-Tetrahydroisoquinolin-3-amine holds promise for future research in drug discovery, organic synthesis, and catalysis. Further studies are needed to elucidate its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJSKRANCYSNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(C=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20535804
Record name 5,6,7,8-Tetrahydroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroisoquinolin-3-amine

CAS RN

69958-52-7
Record name 5,6,7,8-Tetrahydroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the method of Example 63, Step A, 75 mg of 3-aminoisoquinoline (7.73 mmoles) and 8.7 mg platinum oxide in 2 mL of trifluoroacetic acid was shaken under 40 psi of hydrogen for 3 h. The mixture was filtered and catalyst was washed with ethyl acetate. After concentrating the filtrate, the residue was dissolved in 10 mL of ethyl acetate and washed with 5 mL of saturated aquous sodium bicarbonate. The organic solution was dried (sodium sulfate), decanted, and concentrated to give a yellow syrup. Flash coumn chromatography on 19 g of silica gel, eluting with 600 mL of 50% ethyl acetate/hexane gave 26.5 mg (34% yield) of 3-amino-5,6,7,8-tetrahydroisoquinoline as a pale yellow solid.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
8.7 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of isoquinolin-3-amine (239 mg, 1.66 mmol), platinum(IV)oxide (28 mg, 0.123 mmol), and TFA (6 mL) was hydrogenated in the Parr apparatus for 3 hrs. The reaction mixture was filtered with the aid of ethyl acetate. The filtrate was evaporated in vacuo and the residue was partitioned between 10% aqueous sodium carbonate and ethyl acetate. The layers were separated, the aqueous phase was washed again with ethyl acetate, and the combined organic layers were washed with brine and dried over magnesium sulfate. The drying agent was filtered off and the solvent evaporated. The material was purified by column chromatography in ethyl acetate to give 139.8 mg (57%) 5,6,7,8-tetrahydroisoquinolin-3-amine as a yellow-white solid. LCMS RT 0.75 min, MH+=149.1 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.78 (1H, s), 6.26 (1H, s), 4.29 (2H, br. s.), 2.64 (4H, ddd, J=10.6, 5.8, 5.5 Hz), 1.64-1.87 (4H, m).
Quantity
239 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Palmer, B Grobbel, C Brehm… - Bioorganic & medicinal …, 2007 - Elsevier
A series of novel tetrahydroimidazo[2,1-a]isoquinolines was prepared based on a hetero Diels–Alder reaction between an enamine and 1,2,4-triazine as key step. A structure–activity …
Number of citations: 33 www.sciencedirect.com

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